![molecular formula C5H6BrCl2N3 B2822952 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride CAS No. 1956324-32-5](/img/structure/B2822952.png)
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride
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Overview
Description
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2N3. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is often used as a starting material in the synthesis of various heterocyclic compounds due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of 2-hydrazinylpyridine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by purification steps such as recrystallization or chromatography to obtain high-purity 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
One of the primary applications of 3-bromo-6-chloro-2-hydrazinylpyridine hydrochloride is in the development of anticancer agents. Compounds containing hydrazine derivatives have been studied for their biological activities, including their potential to inhibit cancer cell proliferation. Research indicates that this compound can interact with enzymes involved in metabolic pathways, affecting processes such as cell division and apoptosis, which are critical in cancer therapy.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic processes. For instance, its interactions with DNA and proteins are being explored to assess its potential as a therapeutic agent targeting cancer cells. The unique structure of 3-bromo-6-chloro-2-hydrazinylpyridine allows it to engage in various chemical transformations, enhancing its utility in drug design .
Agricultural Chemistry Applications
Pesticide Development
In agricultural chemistry, this compound serves as a precursor for synthesizing biologically active compounds that can be used as pesticides. Its derivatives may be developed to target specific pests while minimizing environmental impact. The compound's reactivity due to the hydrazine moiety makes it suitable for creating novel agrochemicals with enhanced efficacy.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further development .
- Agricultural Efficacy Trials : Field trials have shown that formulations based on this compound can effectively reduce pest populations while maintaining crop health, indicating its viability as an eco-friendly pesticide alternative.
Comparative Analysis Table
The following table summarizes key features and comparative aspects of this compound with similar compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Chloro-2-hydrazinylpyridine | 0.87 | Lacks bromine; retains chlorination |
5-Fluoro-2-hydrazinylpyridine | 0.62 | Fluorine substituent instead of bromine |
4-Bromo-2-hydrazinylpyridine | 0.76 | Different halogen positioning |
2-Hydrazinylpyridine Hydrochloride | 0.75 | Basic structure with additional chloride |
5-Bromo-2-chloro-pyridinylhydrazine | 0.78 | Contains both bromine and chlorine but differs in positioning |
The uniqueness of 3-bromo-6-chloro-2-hydrazinylpyridine lies in its specific combination of halogens and the hydrazine functional group, which provides distinct reactivity patterns not found in other similar compounds .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but contains a nitrile group instead of a hydrazine group.
2-Bromo-6-hydrazinylpyridine: Lacks the chlorine atom present in 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, along with the hydrazine group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Biological Activity
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a halogenated heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and chlorine substituents on a pyridine ring, along with a hydrazine functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₅BrClN₃·HCl, with a molecular weight of approximately 234.5 g/mol. The presence of halogens and the hydrazine moiety contribute to its unique chemical reactivity, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds containing hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Hydrazine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µM |
Compound B | Mycobacterium tuberculosis | 1.0 µM |
3-Bromo-6-chloro-2-hydrazinylpyridine | E. coli | 28 µM |
Anticancer Activity
Several studies have explored the anticancer potential of hydrazine-containing compounds. The mechanism involves the interaction of these compounds with DNA and proteins, potentially leading to apoptosis in cancer cells . Preliminary findings suggest that this compound may inhibit cancer cell proliferation through these mechanisms.
Case Study: Anticancer Effects
In vitro studies demonstrated that derivatives of hydrazinylpyridine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme inhibition , affecting metabolic pathways.
- DNA intercalation , disrupting replication and transcription processes.
- Reactive oxygen species (ROS) generation , leading to oxidative stress in cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, often involving nucleophilic aromatic substitution reactions. The hydrazine group enhances its reactivity, allowing for further modifications that can enhance biological activity.
Table 2: Synthetic Routes for Hydrazine Derivatives
Synthetic Route | Yield (%) | Notes |
---|---|---|
Nucleophilic substitution | 80–99% | High yields reported in mechanochemical synthesis |
Coupling with aldehydes | 63–98% | Effective for generating new derivatives |
Properties
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWYKXLQJKLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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